Fluorescein-Dipalmitoylphosphatidylethanolamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fluorescein-Dipalmitoylphosphatidylethanolamine is a chemical compound with the CAS Registry number 87706-98-7 . It is used in various biochemical research .

Molecular Structure Analysis

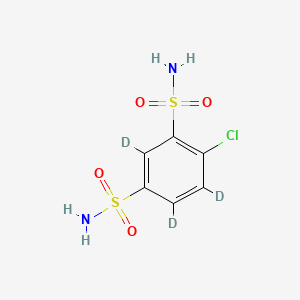

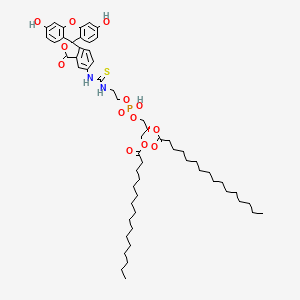

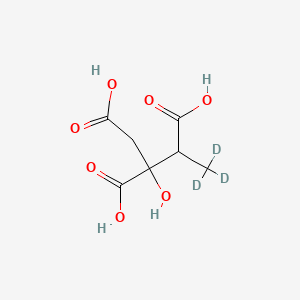

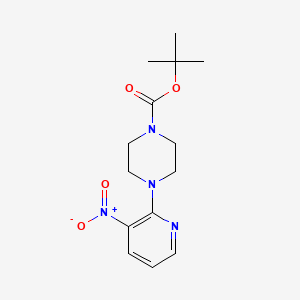

Fluorescein-Dipalmitoylphosphatidylethanolamine contains a total of 164 bonds, including 79 non-H bonds, 23 multiple bonds, 41 rotatable bonds, 5 double bonds, and 18 aromatic bonds. It also contains 1 five-membered ring, 4 six-membered rings, 1 nine-membered ring, 2 ten-membered rings, 2 aliphatic esters, 1 aromatic ester, and 1 urea (-thio) derivative .科学的研究の応用

Biomedical Imaging

Fluorescein-Dipalmitoylphosphatidylethanolamine is extensively used in biomedical imaging due to its high fluorescence intensity and stability . It allows for the visualization of cellular structures and the tracking of biochemical processes in real-time, providing insights into cellular function and disease progression.

Environmental Monitoring

In environmental monitoring , this compound serves as a sensitive indicator for detecting contaminants . Its application in microfluidic devices has improved the rapid and efficient monitoring of air, water, and soil quality.

Food Safety

The compound’s role in food safety is crucial for detecting contaminants like pesticide residues, heavy metals, and microbes . Its incorporation into fluorescent nanoprobes has enhanced the selectivity and specificity of food safety assays.

Proteomics Research

In proteomics research , Fluorescein-Dipalmitoylphosphatidylethanolamine aids in the study of protein interactions and dynamics . It is used as a biochemical tool for labeling and detecting proteins, contributing to the understanding of complex proteomic networks.

Molecular Detection

This fluorescent probe is instrumental in molecular detection , where it is used to identify and quantify biomolecules or molecular activities within cells . Its high sensitivity makes it an ideal candidate for detecting minute changes in molecular concentrations.

Drug Delivery Systems

In the development of drug delivery systems , the compound’s fluorescent properties are utilized to track the delivery and release of drugs within biological systems, ensuring targeted and efficient treatment .

Cancer Theranostics

Fluorescein-Dipalmitoylphosphatidylethanolamine is applied in cancer theranostics to simultaneously diagnose and treat cancerous cells . Its fluorescence aids in the precise localization and eradication of tumor cells.

Fluorescent Probe Development

Lastly, the compound is pivotal in the development of new fluorescent probes . Researchers leverage its properties to design probes with higher biocompatibility and water solubility, expanding its applications in bioimaging and diagnostics.

将来の方向性

The use of fluorescein compounds in fluorescence imaging and bioorthogonal reactions in biological analysis is a promising area of research . The enhanced sensitivity of Surface-Enhanced Raman Scattering (SERS), coupled with the tunable fluorescence properties of gold nanoparticles (AuNPs), offers a powerful tool for the identification of cancer cells and their microenvironment .

作用機序

Target of Action

Fluorescein-Dipalmitoylphosphatidylethanolamine (FDPE) is primarily targeted towards cell membranes . It is a fluorescent phospholipid, membrane-surface probe .

Mode of Action

FDPE interacts with its target, the cell membrane, by integrating into the lipid bilayer . It is sensitive to local electrostatic potential and pH . This allows FDPE to act as a real-time probe for peptide-membrane interactions .

Result of Action

The primary result of FDPE’s action is the generation of a fluorescent signal that can be detected and quantified . This signal can provide real-time information about the local environment of the cell membrane, including changes in electrostatic potential and pH .

Action Environment

The action of FDPE is influenced by environmental factors such as the dielectric constant , ionic strength , and ambient pH . These factors can affect the optical absorbance properties of FDPE, thereby influencing the intensity and accuracy of the fluorescent signal .

特性

IUPAC Name |

[(2R)-3-[2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H85N2O13PS/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-54(63)68-42-47(71-55(64)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)43-70-74(66,67)69-38-37-59-57(75)60-44-31-34-49-48(39-44)56(65)73-58(49)50-35-32-45(61)40-52(50)72-53-41-46(62)33-36-51(53)58/h31-36,39-41,47,61-62H,3-30,37-38,42-43H2,1-2H3,(H,66,67)(H2,59,60,75)/t47-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZNPLDBLBWZYIW-QZNUWAOFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=S)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O)OC(=O)CCCCCCCCCCCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=S)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O)OC(=O)CCCCCCCCCCCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H85N2O13PS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30747794 |

Source

|

| Record name | (2R)-10-[(3',6'-Dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthen]-5-yl)amino]-2-(hexadecanoyloxy)-5-hydroxy-5-oxo-10-sulfanylidene-4,6-dioxa-9-aza-5lambda~5~-phosphadecan-1-yl hexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1081.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fluorescein-Dipalmitoylphosphatidylethanolamine | |

CAS RN |

87706-98-7 |

Source

|

| Record name | (2R)-10-[(3',6'-Dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthen]-5-yl)amino]-2-(hexadecanoyloxy)-5-hydroxy-5-oxo-10-sulfanylidene-4,6-dioxa-9-aza-5lambda~5~-phosphadecan-1-yl hexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-3,7-Methanocyclopenta[c]pyridine](/img/structure/B586859.png)

![2-Butyl-5-fluoro-1H-benzo[d]imidazole](/img/structure/B586870.png)